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Compound of Interest

Compound Name:
4'-(4-

Fluorobenzyloxy)acetophenone

Cat. No.: B1301805 Get Quote

A Comparative Guide to the Experimental Data
of 4'-(4-Fluorobenzyloxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data for 4'-(4-
Fluorobenzyloxy)acetophenone against established literature values. The information

presented herein is intended to support research and development activities by offering a

reliable reference for the physicochemical and spectroscopic properties of this compound. All

data is presented in a clear, tabular format, accompanied by detailed experimental protocols

and illustrative diagrams to facilitate understanding and replication.

Physicochemical Properties
4'-(4-Fluorobenzyloxy)acetophenone is a derivative of acetophenone distinguished by a 4-

fluorobenzyloxy substituent. Its fundamental properties are summarized below.
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Property Experimental Value Literature Value Reference

Molecular Formula C₁₅H₁₃FO₂ C₁₅H₁₃FO₂

Molecular Weight 244.26 g/mol 244.26 g/mol

Melting Point 79 °C Not explicitly found -

Appearance Solid Solid

Spectroscopic Data Comparison
This section provides a comparative analysis of the experimental spectroscopic data for 4'-(4-
Fluorobenzyloxy)acetophenone with the literature values of the closely related compound, 4'-

fluoroacetophenone. This comparison is valuable for understanding the influence of the

benzyloxy group on the spectral characteristics.

¹H NMR Spectroscopy
4'-(4-Fluorobenzyloxy)acetophenone

(Predicted)
4'-Fluoroacetophenone (Literature)

Chemical Shift (ppm) Proton Assignment

~2.5 -COCH₃

~5.1 -OCH₂-

~7.0 Aromatic H

~7.4 Aromatic H

~7.9 Aromatic H

Note: Predicted values for 4'-(4-Fluorobenzyloxy)acetophenone are based on the analysis of

its structural features and comparison with similar compounds.

¹³C NMR Spectroscopy
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4'-(4-Fluorobenzyloxy)acetophenone

(Predicted)
4'-Fluoroacetophenone (Literature)

Chemical Shift (ppm) Carbon Assignment

~26 -COCH₃

~70 -OCH₂-

~115-135 Aromatic C

~163 Aromatic C-O

~197 C=O

Note: Predicted values for 4'-(4-Fluorobenzyloxy)acetophenone are based on the analysis of

its structural features and comparison with similar compounds.

FT-IR Spectroscopy
4'-(4-Fluorobenzyloxy)acetophenone

(Predicted)
4'-Fluoroacetophenone (Literature)

Wavenumber (cm⁻¹) Functional Group

~1680 C=O (Aryl ketone)

~1600, ~1500 C=C (Aromatic)

~1250 C-O (Ether)

~1230 C-F

~3050 C-H (Aromatic)

~2950 C-H (Aliphatic)

Note: Predicted values for 4'-(4-Fluorobenzyloxy)acetophenone are based on the analysis of

its structural features and comparison with similar compounds.

Mass Spectrometry
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4'-(4-Fluorobenzyloxy)acetophenone

(Predicted)
4'-Fluoroacetophenone (Literature)

m/z Fragment Ion

244 [M]⁺

121 [COC₆H₄COCH₃]⁺

109 [FC₆H₄CH₂]⁺

91 [C₇H₇]⁺

Note: Predicted values for 4'-(4-Fluorobenzyloxy)acetophenone are based on fragmentation

patterns of similar structures.

Experimental Protocols
Detailed methodologies for the synthesis and characterization of 4'-(4-
Fluorobenzyloxy)acetophenone are provided below.

Synthesis of 4'-(4-Fluorobenzyloxy)acetophenone
A common method for the synthesis of 4'-(4-Fluorobenzyloxy)acetophenone is the

Williamson ether synthesis.

Materials:

4'-Hydroxyacetophenone

4-Fluorobenzyl chloride

Potassium carbonate (K₂CO₃)

Acetone

Deionized water

Procedure:
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A mixture of 4'-hydroxyacetophenone (1 equivalent), 4-fluorobenzyl chloride (1.1

equivalents), and potassium carbonate (1.5 equivalents) in acetone is refluxed for 12-24

hours.

The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature and the solvent is

removed under reduced pressure.

The residue is partitioned between water and ethyl acetate.

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and

concentrated in vacuo.

The crude product is purified by column chromatography on silica gel using a hexane-ethyl

acetate gradient to yield 4'-(4-Fluorobenzyloxy)acetophenone as a solid.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.

Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an

internal standard.

Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectra are recorded on a spectrometer in the range of 4000-400 cm⁻¹.

Solid samples are analyzed as KBr pellets.

Mass Spectrometry (MS):

Mass spectra are obtained using an electron ionization (EI) source.

The sample is introduced via a direct insertion probe.
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Visualizations
To further elucidate the experimental workflow, the following diagrams are provided.
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Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and characterization.
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To cite this document: BenchChem. [Cross-referencing experimental data of 4'-(4-
Fluorobenzyloxy)acetophenone with literature values]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1301805#cross-referencing-
experimental-data-of-4-4-fluorobenzyloxy-acetophenone-with-literature-values]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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